molecular formula C21H35ClO3 B13859668 rac 1-Linolenoyl-3-chloropropanediol-d5

rac 1-Linolenoyl-3-chloropropanediol-d5

Cat. No.: B13859668
M. Wt: 376.0 g/mol
InChI Key: WMDJVMPIYSIHEJ-IMUSMWQLSA-N
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Description

rac 1-Linolenoyl-3-chloropropanediol-d5 is a deuterium-labeled chloropropanediol derivative, characterized by a linolenoyl (C18:3 ω-3) fatty acid esterified at the 1-position and a chlorine substituent at the 3-position of the propanediol backbone. Its molecular formula is C₃₉H₆₄D₅ClO₄, with a molecular weight of 642.45 g/mol . The compound is synthesized as a stable isotope-labeled internal standard for analytical applications, particularly in lipidomics and food safety research. Its deuterated form (d₅) enhances precision in mass spectrometry-based quantification by minimizing interference from non-labeled analogs in complex matrices .

Key structural features include:

  • A triunsaturated linolenoyl chain, contributing to hydrophobic interactions.
  • A chlorine atom at the 3-position, influencing polarity and reactivity.
  • Deuterium atoms at the propanediol moiety, enabling isotopic distinction.

The compound is stored at +4°C and is soluble in organic solvents like chloroform and methanol, making it suitable for lipid extraction protocols .

Properties

Molecular Formula

C21H35ClO3

Molecular Weight

376.0 g/mol

IUPAC Name

(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D

InChI Key

WMDJVMPIYSIHEJ-IMUSMWQLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves esterification of a chloropropanediol backbone labeled with deuterium atoms at specific positions with linolenic acid or its activated derivative. The deuterium labeling (d5) is introduced at the 1,1,2,3,3 positions of the chloropropanediol moiety to enable isotopic distinction during mass spectrometric analysis.

The synthetic route generally follows these steps:

  • Preparation of the deuterated chloropropanediol intermediate: This involves selective incorporation of five deuterium atoms into the chloropropanediol structure, often achieved by using deuterated reagents or solvents during synthesis or by hydrogen-deuterium exchange reactions under controlled conditions.

  • Esterification with linolenic acid: The deuterated chloropropanediol is esterified with linolenic acid (octadeca-9,12,15-trienoic acid) using standard coupling agents or enzymatic catalysis to form the ester bond at the 1-position of the glycerol backbone.

  • Purification and characterization: The product is purified by chromatographic methods to achieve high purity and characterized by spectroscopic and mass spectrometric methods to confirm the structure and isotopic labeling.

Analytical and Quality Control Aspects

  • Mass Spectrometry: The compound’s isotopic pattern is confirmed by mass spectrometry, showing a molecular ion peak consistent with the d5 labeling. The molecular weight is approximately 376.0 g/mol.

  • Nuclear Magnetic Resonance (NMR): ^1H and ^2H NMR spectra are used to confirm the presence and position of deuterium atoms.

  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with MS ensures purity above 95%.

Research Outcomes and Applications

  • The deuterated compound serves as an internal standard in LC-MS/MS methods for the quantification of 3-chloropropanediol esters in food matrices, facilitating accurate and reproducible measurements by compensating for matrix effects and instrumental variability.

  • Studies such as Custodio-Mendoza et al. (2019) emphasize the importance of such isotopically labeled standards for precise quantification and toxicological assessment of chloropropanediol esters in edible oils.

Data Summary Table

Parameter Description Value / Details
Molecular Formula This compound C21H35ClO3 with 5 deuteriums incorporated
Molecular Weight Approximate 376.0 g/mol
IUPAC Name (3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate -
Isotopic Labeling Deuterium at 1,1,2,3,3 positions on chloropropanediol d5-labeled
Synthesis Route Esterification of d5-chloropropanediol with linolenic acid Multi-step organic synthesis
Purification Chromatography Silica gel or equivalent
Analytical Techniques NMR, MS, LC-MS/MS For confirmation and quantification
Usage Internal standard for analytical quantification Food safety and toxicology research

Chemical Reactions Analysis

Types of Reactions

rac 1-Linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

rac 1-Linolenoyl-3-chloropropanediol-d5 is used in various scientific research applications, including:

    Chemistry: As a labeled compound, it is used in mass spectrometry for the identification and quantification of lipids.

    Biology: It is used in studies involving lipid metabolism and signaling pathways.

    Medicine: The compound is used in research related to the development of lipid-based drug delivery systems.

    Industry: It is employed in the development of analytical standards and reference materials for quality control in the food and pharmaceutical industries.

Mechanism of Action

The mechanism of action of rac 1-Linolenoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also serve as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive lipid mediators.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents SIL Type Application(s) Reference
rac 1-Linolenoyl-3-chloropropanediol-d5 C₃₉H₆₄D₅ClO₄ 642.45 N/A (labeled) Linolenoyl (C18:3) at 1-position; Cl at 3-position d₅ Lipid quantification in food matrices
rac 1-Heptandecanoyl-3-chloropropanediol C₂₃H₄₃ClO₄ 422.04 87505-04-2 Heptadecanoyl (C17:0) at 1-position; Cl at 3-position None Material science, surface interaction studies
rac-1-Linoleoyl-2-chloropropanediol-d5 C₂₁H₃₄D₅ClO₄ 421.96 1639207-38-7 Linoleoyl (C18:2) at 1-position; Cl at 2-position d₅ Lipid oxidation studies
rac-1,2-Distearoyl-3-chloropropanediol-d5 C₄₁H₇₆D₅ClO₄ 704.50 1246818-85-8 Stearoyl (C18:0) at 1,2-positions; Cl at 3-position d₅ Model for synthetic lipid assembly
1-Lauroyl-2-myristoyl-3-chloropropanediol-d5 C₂₉H₅₀D₅ClO₄ 508.23 N/A Lauroyl (C12:0) and myristoyl (C14:0) chains d₅ Membrane dynamics research

Key Observations :

  • Fatty Acid Chain Length and Saturation: Linolenoyl (C18:3) in the target compound imparts higher unsaturation compared to stearoyl (C18:0) or lauroyl (C12:0), affecting solubility and lipid bilayer interactions .
  • Chlorine Position: Chlorine at the 3-position (vs.
  • Deuterium Labeling : All d₅-labeled analogs serve as internal standards but differ in isotopic enrichment patterns due to fatty acid deuteration .

Physicochemical Properties

  • Polarity: Chlorine at the 3-position increases polarity compared to non-halogenated analogs. Compounds with shorter acyl chains (e.g., lauroyl) exhibit higher aqueous solubility .
  • Thermal Stability : Saturated acyl chains (e.g., stearoyl in rac-1,2-Distearoyl-3-chloropropanediol-d5) confer higher melting points than unsaturated analogs .
  • Reactivity : The electron-withdrawing chlorine atom enhances susceptibility to nucleophilic substitution, particularly in alkaline conditions .

Research Findings and Challenges

  • Analytical Performance : Deuterated analogs reduce matrix effects in LC-MS/MS, achieving detection limits as low as 0.1 µg/kg in lipid-rich samples .
  • Synthetic Limitations : Multi-acyl chloropropanediols (e.g., distearoyl variants) require stringent anhydrous conditions to prevent hydrolysis .
  • Biological Activity: Chloropropanols exhibit cytotoxicity in unrefined extracts, but purified analogs show reduced activity, suggesting matrix-dependent effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rac 1-Linolenoyl-3-chloropropanediol-d5 to ensure isotopic purity and structural fidelity?

  • Methodological Answer : Synthesis should involve controlled esterification of deuterated glycerol derivatives with linolenoyl chloride under anhydrous conditions. Isotopic purity (≥95%) must be confirmed via NMR (deuterium integration) and LC-MS (mass shift analysis for d5 labeling). Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to minimize side products like di- or mono-acylated derivatives . Safety protocols for handling chlorinated intermediates (e.g., PPE, fume hood use) must align with EU hazard classifications (CLP Regulation 1272/2008) .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects. Chromatographic separation (e.g., reverse-phase HPLC) coupled with high-resolution MS/MS is critical to distinguish the compound from structurally similar lipids. Method validation should include spike-recovery experiments (80–120% recovery range) and limit of detection (LOD) calculations based on signal-to-noise ratios .

Q. What safety precautions are mandatory when handling this compound in laboratory settings?

  • Methodological Answer : Follow EU CLP Regulation 1272/2008 guidelines for chlorinated compounds: use chemical-resistant gloves (nitrile), eye protection, and ventilation. Store the compound at –20°C under inert gas (argon) to prevent hydrolysis. Emergency protocols must address skin/eye contact (rinse with water for 15 minutes) and spills (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How do isotopic (d5) labeling and racemic stereochemistry influence the compound’s metabolic stability in in vitro models?

  • Methodological Answer : Compare deuterated vs. non-deuterated analogs in hepatocyte incubation assays (e.g., human HepG2 cells) using LC-MS to track metabolic byproducts. Isotopic effects may slow CYP450-mediated oxidation due to kinetic isotope effects (KIE), while racemic mixtures require chiral chromatography to resolve enantiomer-specific metabolism .

Q. What experimental designs can resolve contradictions in reported toxicity profiles of chlorinated glycerol derivatives?

  • Methodological Answer : Implement factorial design (e.g., 2x2 matrix) to test variables like dose, exposure duration, and cell type. Use meta-analysis of existing data to identify confounding factors (e.g., impurity levels in commercial batches). Mechanistic studies (e.g., ROS measurement via DCFH-DA assay) can clarify whether toxicity arises from the parent compound or metabolites .

Q. How can computational modeling predict the interaction of this compound with lipid membranes or protein targets?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using force fields parameterized for deuterated lipids (e.g., CHARMM36). Validate predictions with experimental techniques like surface plasmon resonance (SPR) for binding affinity or fluorescence anisotropy for membrane fluidity changes. Address racemic complexity by modeling both enantiomers separately .

Methodological Best Practices

Q. What reporting standards ensure reproducibility in studies involving deuterated lipids like this compound?

  • Answer : Follow ICMJE guidelines: disclose synthetic routes (catalysts, solvents), batch-specific purity data, and storage conditions. Provide raw spectral data (NMR, MS) in supplementary materials. For in vivo studies, detail animal ethics approvals and isotopic tracer protocols .

Q. How should researchers address batch-to-batch variability in isotopic enrichment during peer review?

  • Answer : Include QC/QA documentation (e.g., certificate of analysis) with each publication. Use statistical tools (e.g., ANOVA) to compare biological effects across batches. Transparently report any outliers and their exclusion criteria .

Tables for Key Data

Parameter Recommended Method Validation Criteria Reference
Isotopic PurityNMR (deuterium integration)≥95% deuterium enrichment
Metabolic StabilityHepatocyte assay + LC-MS/MSHalf-life (±10% inter-batch SD)
Membrane InteractionMolecular Dynamics SimulationRMSD ≤ 2.0 Å (vs. X-ray/NMR data)

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